molecular formula C17H20N2O4 B2825270 Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate CAS No. 1024392-26-4

Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate

Cat. No.: B2825270
CAS No.: 1024392-26-4
M. Wt: 316.357
InChI Key: SJSQUTOXBXQWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate is a complex organic compound featuring a unique structure that combines an indole core with an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methyl-1-(5-methylisoxazol-3-yl)-4-oxo-5,6,7-trihydroindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the indole and isoxazole rings in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[6-methyl-1-(5-methyl-1,2-oxazol-3-yl)-4-oxo-6,7-dihydro-5H-indol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-22-17(21)9-12-8-13-14(5-10(2)6-15(13)20)19(12)16-7-11(3)23-18-16/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSQUTOXBXQWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(N1C3=NOC(=C3)C)CC(CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.